Mass Spectrometric Differentiation: The +3 Da Mass Shift for Analyte Discrimination
Infigratinib-d3 is distinguished from its parent compound, infigratinib, by the substitution of three hydrogen atoms with three deuterium atoms . This isotopic labeling creates a unique molecular ion with a mass-to-charge ratio (m/z) that is +3 Da higher than the unlabeled analyte, which is essential for differentiation in a mass spectrometer . This allows the mass spectrometer to simultaneously monitor distinct transitions for the analyte (e.g., infigratinib) and the internal standard (Infigratinib-d3) [1]. Unlabeled infigratinib would have an identical m/z and cannot serve as an internal standard .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 563.49 g/mol |
| Comparator Or Baseline | Infigratinib (unlabeled) at 560.48 g/mol |
| Quantified Difference | Difference of +3.01 g/mol |
| Conditions | Calculated molecular formula: Infigratinib (C26H31Cl2N7O3); Infigratinib-d3 (C26H28D3Cl2N7O3) |
Why This Matters
This +3 Da mass difference is the fundamental requirement for using this compound as a SIL-IS; it enables MS differentiation without chromatographic separation from the analyte, which is the core of accurate LC-MS/MS quantification.
- [1] Anusha, K., & Sowjanya, G. (2024). Development of an LC-MS/MS technique and its validation for the determination of infigratinib in human K2EDTA plasma; Pharmacokinetics in healthy rabbits. Journal of Applied Pharmaceutical Science, 14(1), 171-178. View Source
